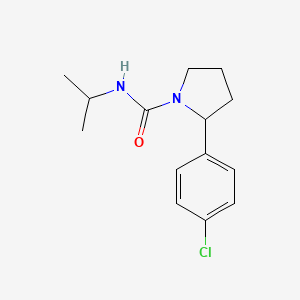![molecular formula C20H18ClNO3 B6029844 2-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6029844.png)
2-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CCMA and belongs to the family of cyclohexanediones. CCMA has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of CCMA is not fully understood. However, it has been suggested that CCMA inhibits the activity of enzymes that are involved in the biosynthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell growth, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
CCMA has been shown to have a selective cytotoxic effect on cancer cells. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. CCMA has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CCMA in lab experiments is its selective cytotoxic effect on cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, the low yield of the synthesis process and the limited availability of CCMA may pose a challenge for large-scale experiments.
Orientations Futures
There are several future directions for research on CCMA. One possible direction is to study the potential of CCMA as a therapeutic agent for various types of cancer. Another direction is to investigate the mechanism of action of CCMA in more detail. Additionally, the development of more efficient synthesis methods for CCMA could help to overcome the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of CCMA involves the reaction of 4-chloroaniline and 4-methoxybenzaldehyde with cyclohexane-1,3-dione in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained after purification using column chromatography. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
CCMA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells. CCMA has also been studied for its potential use as an antifungal agent.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-25-17-8-2-13(3-9-17)14-10-19(23)18(20(24)11-14)12-22-16-6-4-15(21)5-7-16/h2-9,12,14,23H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYZXNNDLHJYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-benzyl-3-piperidinyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B6029771.png)
![2-phenyl-4-[(2-pyridinylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6029773.png)
![(4-ethoxybenzyl)({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6029775.png)
![1-methyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6029783.png)
amino]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B6029784.png)
![1-(3-bromophenyl)-3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B6029791.png)
![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6029796.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6029822.png)
![N-methyl-4-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6029828.png)


![ethyl 1-[3-(4-hydroxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B6029862.png)
![ethyl {2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B6029867.png)